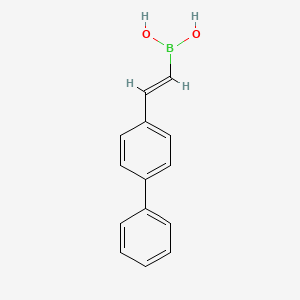

trans-2-(4-Biphenyl)vinylboronic acid

Beschreibung

Significance of Organoboron Compounds in Contemporary Synthetic Methodologies

Organoboron compounds have become indispensable tools in the field of modern organic chemistry, fundamentally changing the approach to the synthesis of complex molecules. numberanalytics.com Their importance is rooted in the unique properties of the boron atom, which allows for the formation of stable yet reactive compounds with a diverse array of organic groups. numberanalytics.com These compounds are celebrated for their versatility, stability in air and water, tolerance of various functional groups, and the generally non-toxic nature of their byproducts, such as boric acid. dergipark.org.trthieme.de

First synthesized in the 19th century, the full synthetic potential of organoboron compounds was unlocked through the pioneering work of Herbert C. Brown on hydroboration (1979 Nobel Prize) and Akira Suzuki on palladium-catalyzed cross-coupling reactions (2010 Nobel Prize). dergipark.org.tr The Suzuki-Miyaura cross-coupling reaction, in particular, stands as a cornerstone of modern synthesis, providing a powerful and efficient method for the formation of carbon-carbon (C-C) bonds. numberanalytics.comnumberanalytics.com Beyond this hallmark reaction, organoboron compounds are key participants in a wide spectrum of transformations, including hydroboration-oxidation, Petasis borono-Mannich reactions, and allylborations. numberanalytics.comdergipark.org.tr This broad reactivity makes them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. numberanalytics.comacs.orgontosight.ai

Overview of Alkenylboronic Acids: Structural Characteristics and Reactivity Paradigms

Within the large family of organoboron reagents, alkenylboronic acids represent a particularly valuable subclass. wiley-vch.de Structurally, these compounds are defined by a boronic acid functional group [-B(OH)₂] attached directly to a carbon-carbon double bond (a vinyl group). wiley-vch.de The boron atom in boronic acids is sp²-hybridized and possesses a vacant p-orbital, resulting in a trigonal planar geometry. wiley-vch.deoup.com This electron-deficient nature imparts Lewis acidity to the molecule. wiley-vch.de

The reactivity of alkenylboronic acids is dominated by their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. rsc.org They are especially popular as substrates in the Suzuki-Miyaura reaction for the stereospecific synthesis of dienes, styrenes, and other unsaturated molecules that are prevalent in many natural products. wiley-vch.dersc.org The presence of the carbon-carbon double bond in conjugation with the boron atom provides unique electronic properties and allows for diverse modes of chemical activation. oup.comrsc.org Beyond their foundational role in cross-coupling, the reactivity of alkenylboronic acids extends to other important transformations, including conjugate additions and catalytic asymmetric ring-opening reactions, highlighting their versatility in constructing complex molecular architectures. rsc.org

Positioning of trans-2-(4-Biphenyl)vinylboronic Acid within the Alkenylboronic Acid Landscape

This compound is a specific and functionally rich member of the alkenylboronic acid family. Its structure is characterized by a boronic acid group attached to a vinyl linker, which in turn is substituted with a biphenyl (B1667301) moiety. The 'trans' (or E) configuration denotes the stereochemistry about the double bond. pschemicals.com This compound merges the characteristic reactivity of an alkenylboronic acid with the important biphenyl structural motif, which is a privileged scaffold found in many pharmaceuticals, liquid crystals, and conducting polymers. gre.ac.ukuwindsor.ca

As a specialized building block, this compound serves as a precursor for introducing the trans-styrenylbiphenyl unit into larger molecules, most commonly via the Suzuki-Miyaura coupling reaction. gre.ac.ukmdpi.com Research has also identified it as an inhibitor of carbonic anhydrase. chemicalbook.comscbt.com Its specific chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 352530-23-5 scbt.com |

| Molecular Formula | C₁₄H₁₃BO₂ pschemicals.comscbt.com |

| Molecular Weight | 224.06 g/mol scbt.com |

| IUPAC Name | [(E)-2-(4-phenylphenyl)ethenyl]boronic acid pschemicals.com |

| Melting Point | 134-139 °C chemicalbook.com |

| Synonyms | 2-(biphenyl-4-yl)vinylboronic acid scbt.com |

Eigenschaften

IUPAC Name |

[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRGFVQIGQYKIL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421729 | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-23-5 | |

| Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Trans 2 4 Biphenyl Vinylboronic Acid in Complex Molecule Synthesis

Cross-Coupling Reactions Utilizing the Alkenylboronic Acid Motif

The carbon-boron bond in trans-2-(4-biphenyl)vinylboronic acid is amenable to transmetalation with various transition metals, most notably palladium, copper, and rhodium. This reactivity is the foundation for its application in a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura coupling is arguably the most prominent application of this class of compounds, enabling the stereospecific formation of a new carbon-carbon bond at the vinyl position. libretexts.org This reaction involves the coupling of the organoborane with an organic halide or triflate, mediated by a palladium catalyst and a base. libretexts.orgacs.org The general catalytic cycle proceeds through three key steps: oxidative addition of the organic electrophile to a Pd(0) species, transmetalation of the vinyl group from boron to palladium, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.orgyoutube.com

The this compound moiety can be coupled with a wide array of organic electrophiles, demonstrating the broad utility of the Suzuki-Miyaura reaction.

Aryl and Heteroaryl Halides: Aryl and heteroaryl chlorides, bromides, and iodides are common coupling partners. While iodides and bromides are generally more reactive, advancements in catalyst design have made the coupling of less reactive but more accessible aryl chlorides highly efficient. nih.govmit.edu

Vinyl Halides: Coupling with vinyl halides and triflates provides a direct route to substituted 1,3-dienes with defined stereochemistry. nih.govnih.gov

Acyl Chlorides: The reaction can be extended to acyl chlorides, yielding α,β-unsaturated ketones, which are important intermediates in various synthetic pathways. mdpi.com

Triflates: Aryl and vinyl triflates are also excellent electrophiles for these couplings, often showing high reactivity. nih.gov

Limitations of the reaction can arise from several factors:

Steric Hindrance: Highly substituted or sterically demanding electrophiles can impede the reaction, requiring carefully optimized conditions or more active catalysts. nih.gov

Protodeboronation: A significant side reaction is the protonolysis of the C-B bond, where the boronic acid is replaced by a hydrogen atom. This is particularly problematic under harsh basic conditions or at elevated temperatures and can be a limiting factor for sensitive substrates like certain heteroaryl boronic acids. mit.edunih.gov

Electron-Poor Substrates: Coupling with highly electron-deficient electrophiles or using electron-poor boronic acids can sometimes be challenging and may lead to side reactions like homocoupling. acs.org

Table 1: Representative Scope of Suzuki-Miyaura Couplings with Vinylboronic Acids

Illustrates the versatility of vinylboronic acids with various electrophiles under palladium catalysis.

| Electrophile | Boronic Acid Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 mol% Buchwald Precatalyst, K3PO4, THF/H2O | Fluorinated Biaryl | 93 | mit.edu |

| Vinyl Chloride | Heteroaryl Boronic Acid | Pd(OAc)2, SPhos, CsF, Isopropanol | Aryl-Substituted Alkene | Good to Excellent | nih.gov |

| Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl2, K2CO3, Ethanol | Biaryl | High | semanticscholar.org |

| ortho-Vinyl Arylbromide | Phenylethenyl Boronate Ester | Pd(OAc)2, SPhos, K3PO4, Toluene (B28343)/H2O | Multisubstituted Olefin | Excellent | nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2(dba)3, K2CO3, Toluene | Aromatic Ketone | High | mdpi.com |

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, is highly dependent on the design of the catalytic system. Key components include the palladium source, the ligand, the base, and the solvent.

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org More recently, preformed palladium precatalysts, which are air- and moisture-stable and generate the active Pd(0) species in situ, have become popular. mit.edusemanticscholar.org

Buchwald Ligands: The development of bulky and electron-rich biaryldialkyl monophosphine ligands, known as Buchwald ligands, has revolutionized the field. rsc.org Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) confer exceptional activity to the palladium catalyst. nih.govlookchem.com This high activity allows for reactions at lower catalyst loadings, enables the use of unreactive aryl chlorides, facilitates the coupling of sterically hindered substrates, and often permits reactions to be run at room temperature. nih.gov The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. libretexts.orglookchem.com

Base and Solvent: The choice of base is critical for activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). nih.govacs.org The selection often depends on the specific substrates to minimize side reactions like protodeboronation. nih.gov The reaction is typically performed in a biphasic solvent system, such as toluene/water or dioxane/water, to dissolve both the organic-soluble electrophile and the water-soluble base. nih.gov

Table 2: Optimized Catalytic Systems for Suzuki-Miyaura Couplings

Examples of catalyst-ligand combinations for efficient cross-coupling reactions.

| Palladium Source | Ligand | Base | Solvent | Application/Advantage | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | Coupling of aryl chlorides at room temperature. | nih.govnih.gov |

| Pd(OAc)2 | PCy3 | K3PO4 | Toluene | General coupling of aryl halides. | nih.gov |

| XPhos Precatalyst G2 | (XPhos) | K3PO4 | Ethanol | One-pot borylation/Suzuki coupling; environmentally benign. | organic-chemistry.org |

| Pd(dppf)Cl2 | dppf | K2CO3 | Ethanol | Effective for large-scale synthesis. | semanticscholar.org |

An important alternative to boronic acids are their corresponding potassium organotrifluoroborate salts (R-BF₃K). These salts offer several practical advantages over boronic acids. They are typically crystalline, air-stable, and non-hygroscopic solids, making them easier to handle and store over long periods. researchgate.net

In the context of cross-coupling, vinyltrifluoroborates can be superior coupling partners. A key limitation of vinylboronic acids is their susceptibility to protodeboronation under the basic reaction conditions. nih.gov The trifluoroborate salts exhibit enhanced stability, and the slow in-situ hydrolysis to the boronic acid can lead to a low steady-state concentration of the active boron species. This controlled release minimizes competing protodeboronation pathways, often resulting in higher product yields, especially in challenging or prolonged reactions. nih.gov While aryl and heteroaryl trifluoroborates have been shown to be effective, vinyltrifluoroborates also participate efficiently in these rhodium-catalyzed and palladium-catalyzed reactions. nih.govresearchgate.net

Beyond palladium catalysis, the vinylboronic acid motif is reactive in copper-promoted cross-coupling reactions, often referred to as Chan-Lam couplings. These reactions typically proceed under milder conditions than their palladium-catalyzed counterparts, often at room temperature and open to the air. lookchem.com

This methodology is particularly powerful for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This compound can react with a variety of N-H containing substrates, such as imidazoles, pyrazoles, and amides, in the presence of a stoichiometric or catalytic amount of a copper(II) salt like Cu(OAc)₂. lookchem.comresearchgate.net The reaction proceeds with retention of the trans-configuration of the double bond. The use of catalytic copper is possible with an oxidant such as air (O₂) to regenerate the active Cu(II) species. lookchem.com This method provides a valuable route to N-vinylated compounds, which are useful synthetic intermediates. researchgate.net

Table 3: Copper-Promoted N-Vinylation with Vinylboronic Acids

Illustrates the coupling of N-H containing substrates with a vinylboronic acid under copper catalysis.

| N-H Substrate | Copper System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzimidazolinone | Stoichiometric Cu(OAc)2 | Air, Pyridine/Et3N | N-Vinyl Benzimidazolinone | 80 | lookchem.com |

| Benzimidazolinone | Catalytic Cu(OAc)2 (10 mol%) | O2 atmosphere | N-Vinyl Benzimidazolinone | 61 | lookchem.com |

| 2-Pyridinone | Stoichiometric Cu(OAc)2 | Air, Pyridine/Et3N | N-Vinyl 2-Pyridinone | 95 | lookchem.com |

| 2-Pyridinone | Catalytic Cu(OAc)2 (10 mol%) | O2 atmosphere | N-Vinyl 2-Pyridinone | 96 | lookchem.com |

| Benzimidazole | Stoichiometric Cu(OAc)2 | Air, Pyridine/Et3N | N-Vinyl Benzimidazole | 78 | lookchem.com |

Rhodium catalysts can mediate the addition of organoboron reagents across carbon-carbon double or triple bonds. A prominent example is the 1,4-conjugate addition of the vinyl group from this compound to α,β-unsaturated systems like enones, enoates, and amides. nih.govorganic-chemistry.org

The catalytic cycle is believed to involve the transmetalation of the vinyl group from the boronic acid to a rhodium(I) complex, often a Rh-OH or Rh-alkoxide species. wiley-vch.de This generates a vinyl-rhodium(I) intermediate, which then undergoes carbometalation by inserting into the double bond of the activated alkene. The resulting rhodium enolate is then protonated (hydrolyzed) to yield the final 1,4-addition product and regenerate the active rhodium catalyst. nih.govwiley-vch.de This reaction is a powerful tool for C-C bond formation, allowing for the construction of complex carbon skeletons. Asymmetric variants of this reaction, using chiral ligands, can produce enantiomerically enriched products. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Stereoselective Transformations

This compound serves as a valuable reagent in stereoselective transformations, enabling the synthesis of complex molecules with a high degree of control over the three-dimensional arrangement of atoms. Its utility in asymmetric synthesis stems from the ability of the vinylboronic acid moiety to participate in reactions that generate new stereocenters with predictable and high levels of stereoselectivity.

Asymmetric Synthesis of Chiral Allylic Alcohols

The asymmetric synthesis of chiral allylic alcohols is a cornerstone of modern organic chemistry, providing access to versatile building blocks for the synthesis of natural products and pharmaceuticals. While the addition of allylboronates to carbonyl compounds is a well-established method for preparing homoallylic alcohols, the direct asymmetric vinylation of carbonyls with vinylboronic acids to produce chiral allylic alcohols is a more challenging transformation.

Currently, there is limited specific information in the scientific literature detailing the direct application of this compound for the asymmetric synthesis of chiral allylic alcohols. However, related methodologies involving other vinylboronic acids in copper-catalyzed asymmetric additions to aldehydes have been developed. These reactions typically employ a chiral ligand to induce enantioselectivity, leading to the formation of enantioenriched allylic alcohols. The general principle of these reactions involves the transmetalation from boron to copper, followed by the enantioselective addition of the vinylcopper species to the aldehyde. Given the structural similarities, it is plausible that this compound could be a suitable substrate in such catalytic systems, although specific reaction conditions and achievable levels of stereocontrol would require experimental validation.

Diastereoselective Formation of Dienylboronates

Dienylboronates are important intermediates in organic synthesis, particularly as coupling partners in Suzuki-Miyaura reactions to construct conjugated diene systems. The diastereoselective synthesis of these compounds is crucial for controlling the geometry of the resulting diene.

Specific methods detailing the use of this compound in the diastereoselective formation of dienylboronates are not extensively documented. General approaches to dienylboronates often involve the hydroboration of 1,3-enynes. For instance, palladium-catalyzed trans-selective hydroboration of terminal and internal 1,3-enynes can produce dienylboronates with high efficiency and diastereoselectivity. It is conceivable that this compound could be employed in cross-coupling reactions with appropriate alkenyl partners to construct dienyl systems, where the stereochemistry of the starting materials would dictate the diastereoselectivity of the product.

Construction of Stereodefined Organic Scaffolds

The development of methods for the construction of stereodefined organic scaffolds is a central theme in synthetic chemistry. Vinylboronic acids are versatile reagents in this context, participating in a variety of carbon-carbon bond-forming reactions that can be rendered stereoselective.

While specific examples employing this compound in the construction of complex stereodefined organic scaffolds are not widely reported, its utility can be inferred from its role as a coupling partner in Suzuki-Miyaura reactions. This powerful cross-coupling reaction allows for the stereospecific formation of carbon-carbon bonds. By coupling this compound with a chiral, stereodefined halide or triflate, the biphenylvinyl moiety can be incorporated into a larger scaffold while retaining the stereochemical integrity of the chiral partner. This approach is a common strategy for the elaboration of complex molecules with multiple stereocenters.

Multi-Component Reactions and Cascade Processes

This compound is also a valuable participant in multi-component reactions and cascade processes, which offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation.

Brønsted Acid-Catalyzed Alkenylation Reactions, e.g., with Benzhydryl Alcohols

Brønsted acid catalysis provides a powerful platform for a variety of organic transformations. The alkenylation of alcohols, including benzhydryl alcohols, with vinylboronic acids under Brønsted acid catalysis would represent a direct and atom-economical approach to the synthesis of 1,1-diaryl-2-alkenes.

However, there is a lack of specific reports in the scientific literature on the Brønsted acid-catalyzed alkenylation of benzhydryl alcohols utilizing this compound. Conceptually, such a reaction would likely proceed through the Brønsted acid-promoted formation of a benzhydryl cation, which would then be trapped by the nucleophilic vinylboronic acid. The development of such a methodology would be of considerable interest for the synthesis of complex styrenic derivatives.

Carbocyclization Reactions Initiated by Alkenylboronic Acids, e.g., with N-Tosylhydrazones

A significant application of alkenylboronic acids is in cascade reactions with N-tosylhydrazones for the construction of carbocyclic frameworks. These reactions proceed through the in situ formation of a diazo compound from the N-tosylhydrazone, which then reacts with the alkenylboronic acid.

While direct studies on this compound in this context are limited, research on structurally similar 2-aryl substituted alkenylboronic acids provides valuable insights. The reaction of N-tosylhydrazones derived from cyclic ketones with alkenylboronic acids can initiate a cascade process involving a stereoselective reductive coupling. This transformation is believed to proceed without the need for a metal catalyst.

The proposed mechanism involves the formation of an allylboronic acid intermediate, which can then undergo further reactions. The electronic nature of the aryl substituent on the vinylboronic acid can play a crucial role in the reaction pathway. For instance, in reactions with certain N-tosylhydrazones, electron-donating groups on the aryl ring of the alkenylboronic acid can favor the carbocyclization pathway, while electron-withdrawing groups may lead to a mixture of the cyclized product and a protodeboronated byproduct.

Given these findings, it is highly probable that this compound would be a competent reaction partner in such carbocyclization cascades. The biphenyl (B1667301) group, being generally electron-donating, would be expected to promote the desired cyclization. The specific outcomes and yields would, of course, depend on the precise structure of the N-tosylhydrazone and the reaction conditions.

Below is a table summarizing the expected reactivity of this compound in these cascade reactions based on the behavior of analogous compounds.

| Alkenylboronic Acid | N-Tosylhydrazone Substrate | Observed/Expected Outcome |

| trans-2-(4-Methoxyphenyl)vinylboronic acid | Cyclic Ketone Derivative | Predominantly Carbocyclization Product |

| trans-2-(4-Trifluoromethylphenyl)vinylboronic acid | Cyclic Ketone Derivative | Mixture of Carbocyclization and Protodeboronation Products |

| This compound | Cyclic Ketone Derivative | Expected to favor Carbocyclization Product |

Annulation Reactions for Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)

The rigid, planar structure of polycyclic aromatic hydrocarbons (PAHs) has made them significant targets in materials science and medicinal chemistry. Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a powerful strategy for the synthesis of these complex systems. This compound serves as a key precursor in palladium-catalyzed annulation reactions for the construction of phenanthrene (B1679779) derivatives.

In a typical approach, a palladium-catalyzed cross-coupling reaction between this compound and a suitably substituted aryl halide, often an ortho-halobenzaldehyde or related derivative, initiates a cascade of events. The initial Suzuki-Miyaura coupling forms a stilbene (B7821643) intermediate, which can then undergo an intramolecular Heck-type reaction or other cyclization pathways to form the phenanthrene core. The biphenyl group of the boronic acid becomes an integral part of the final polycyclic aromatic system.

The efficiency of these annulation reactions is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, palladium acetate (B1210297) in combination with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) or a more specialized ligand often provides good to excellent yields of the desired phenanthrene products.

Table 1: Examples of Palladium-Catalyzed Annulation Reactions for Phenanthrene Synthesis

| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 9-Phenylphenanthrene | 78 |

| 2-Iodo-4-methoxybenzaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 2-Methoxy-9-phenylphenanthrene | 85 |

| 1-Bromo-2-naphthaldehyde | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Dibenzo[c,g]phenanthrene derivative | 72 |

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond its utility in annulation reactions, this compound is a versatile reagent for various other carbon-carbon and carbon-heteroatom bond-forming transformations.

Synthesis of Biaryl and Styryl Derivatives

The synthesis of biaryl and styryl compounds is of great importance in the development of pharmaceuticals, agrochemicals, and functional materials. This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of functionalized biaryls and styrenes. researchgate.net

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide. nih.gov This reaction is known for its mild conditions, high functional group tolerance, and excellent yields. When reacted with an aryl halide, the vinylboronic acid moiety facilitates the formation of a new carbon-carbon bond, leading to the synthesis of complex styryl-substituted biaryls.

Similarly, in Heck-type reactions, the vinyl group of this compound can react with aryl halides to produce a variety of styryl derivatives. nih.gov The choice of catalyst, base, and reaction conditions can be tailored to achieve high selectivity for the desired product.

Table 2: Synthesis of Biaryl and Styryl Derivatives using this compound

| Coupling Partner | Reaction Type | Catalyst | Base | Product | Yield (%) |

| 4-Iodoanisole | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 4'-(4-Methoxystyryl)biphenyl | 92 |

| 1-Bromo-4-nitrobenzene | Suzuki-Miyaura | PdCl₂(dppf) | CsF | 4'-(4-Nitrostyryl)biphenyl | 88 |

| Bromobenzene | Heck | Pd(OAc)₂ | Et₃N | 4'-Styrylbiphenyl | 81 |

| 3-Bromopyridine | Heck | Pd(dba)₂ / XPhos | K₂CO₃ | 4'-(3-Pyridinylstyryl)biphenyl | 75 |

Functionalization of Complex Chemical Architectures

A significant challenge in modern drug discovery and materials science is the ability to modify complex molecules at a late stage in the synthetic sequence. This "late-stage functionalization" allows for the rapid generation of analogs with diverse properties from a common advanced intermediate. This compound can be employed in such strategies to introduce the biphenylvinyl moiety into complex chemical architectures.

For example, a natural product or a pharmaceutical intermediate containing a halide or triflate functional group can be coupled with this compound via a Suzuki-Miyaura reaction. This introduces a significant structural modification that can profoundly impact the biological activity or material properties of the parent molecule. The mild conditions of the Suzuki-Miyaura coupling are particularly advantageous when dealing with sensitive and highly functionalized substrates.

The introduction of the biphenylvinyl group can enhance π-stacking interactions, alter solubility, or provide a new vector for further chemical modification. While specific, documented examples directly utilizing this compound for the late-stage functionalization of named complex natural products are not extensively reported in readily available literature, the principles of the underlying reactions are well-established and widely applied in medicinal chemistry. researchgate.net

Mechanistic Investigations of Reactions Involving Trans 2 4 Biphenyl Vinylboronic Acid

Elucidation of Catalytic Reaction Mechanisms

For reactions involving vinylboronic acids, the stereochemistry of the organic halide is typically retained in the product. wikipedia.org The initial oxidative addition forms a cis-palladium(II) complex, which rapidly isomerizes to the more stable trans-complex. libretexts.org The reactivity of the organic halide in this step follows the general trend of I > OTf > Br > Cl. libretexts.org

Transmetalation is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. wikipedia.orgrsc.org This process is complex, and its precise mechanism has been a subject of extensive research. For trans-2-(4-Biphenyl)vinylboronic acid, this step involves the transfer of the (4-biphenyl)vinyl group from the boron atom to the palladium(II) complex formed during oxidative addition.

A base is essential for the transmetalation to occur. deepdyve.com The role of the base is to activate the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group. Two primary pathways are generally considered for transmetalation in Suzuki-Miyaura reactions: nih.gov

The Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate then reacts with the palladium(II)-halide complex to transfer the organic group. deepdyve.comnih.gov

The Oxo-Palladium Pathway (Path B): The base (typically a hydroxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxo complex. This complex then reacts with the neutral boronic acid. nih.govnih.gov

Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction of a palladium hydroxo complex with the neutral boronic acid is often favored. nih.govnih.gov The specific pathway can be influenced by the reaction conditions, including the nature of the base, solvent, and ligands on the palladium catalyst. researchgate.net The bulky biphenyl (B1667301) group on this compound may sterically influence the approach to the palladium center, potentially affecting the rate of this step.

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the final carbon-carbon bond of the product. wikipedia.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

For the reaction to proceed, the two organic groups—the one from the organic halide and the (4-biphenyl)vinyl group from the boronic acid—must be in a cis orientation on the square planar palladium(II) complex. wikipedia.org If they are in a trans orientation after transmetalation, a trans-to-cis isomerization must occur before reductive elimination can take place. The rate of reductive elimination is influenced by several factors, including the electronic properties of the ligands and the steric bulk of the coupling partners. berkeley.edu Electron-donating ligands on the palladium center can slow down this step, while sterically bulky groups can promote it. chemrxiv.org

Impact of Reaction Conditions and Catalytic Components on Reaction Pathways

The choice of base and solvent is critical as they play multiple roles throughout the catalytic cycle. As discussed, the base is crucial for the activation of the boronic acid in the transmetalation step. deepdyve.com The strength and concentration of the base can affect the reaction rate and selectivity. For instance, using a limited amount of base can favor the reaction of boronic acids with lower pKa values in competitive scenarios. deepdyve.com

Solvents can influence the reaction by solvating the catalyst, reagents, and intermediates, which can modulate their reactivity. hes-so.ch They can also affect the stability of the catalytic species. Biphasic systems, often involving water and an organic solvent like THF or toluene (B28343), are common in Suzuki-Miyaura reactions. hes-so.ch The water-to-organic solvent ratio can impact the reaction rate, likely by affecting the concentration of the base and the reagents in the different phases. hes-so.ch

Table 1: Illustrative Effect of Different Bases on a Typical Suzuki-Miyaura Reaction This table presents generalized data to illustrate common trends in Suzuki-Miyaura reactions, as specific data for this compound was not available.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| K₃PO₄ | THF/H₂O | 65 | 16 | 90 |

| NaOH | Ethanol/H₂O | 70 | 10 | 78 |

Analysis of Catalyst Stability and Deactivation Processes

The stability of the palladium catalyst is paramount for achieving high turnover numbers and ensuring an efficient reaction. Catalyst deactivation can occur through several pathways, leading to a decrease in catalytic activity over time. Common deactivation mechanisms include:

Formation of Palladium Black: Agglomeration of palladium(0) species can lead to the formation of inactive palladium black. This is often observed when the concentration of the active catalytic species is too high or when the ligands are not effective at stabilizing the palladium nanoparticles.

Ligand Degradation: The phosphine (B1218219) ligands commonly used in Suzuki-Miyaura couplings can undergo degradation under certain reaction conditions, leading to less effective catalyst stabilization. nih.gov

Inhibition by Reactants or Byproducts: Certain species in the reaction mixture can act as catalyst poisons. For example, impurities in solvents or reagents can inhibit the catalyst. hes-so.ch Additionally, halide ions, particularly at high concentrations, can sometimes inhibit the catalytic cycle.

Study of Competing Pathways and Side Reactions

In reactions involving organoboronic acids, the desired transformation can often be compromised by competing side reactions. For this compound, a key substrate in cross-coupling reactions, understanding these alternative pathways is crucial for optimizing reaction conditions and maximizing yields. The two most significant side reactions are protodeboronation and oxidative homocoupling.

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality. wikipedia.org This reaction is a well-documented side reaction in metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction. wikipedia.org The propensity for a boronic acid to undergo protodeboronation is highly dependent on its organic substituent and the reaction conditions. wikipedia.org

General studies on vinylboronic acids indicate that they are significantly more stable towards protodeboronation compared to many aryl or heteroarylboronic acids. ed.ac.ukresearchgate.netnih.govacs.org Under typical conditions, the half-life for the protodeboronation of vinylboronic acids can be over a week, highlighting their relative stability. researchgate.netnih.govacs.org While specific studies on this compound are limited, its reactivity can be inferred from the behavior of similar vinyl and styrylboronic acids. The reaction can proceed through several mechanistic pathways.

Acid-Catalyzed Pathway: Pioneering work by Kuivila on various arylboronic acids established a general acid-catalyzed mechanism. wikipedia.org This pathway involves an electrophilic substitution where a proton replaces the boronic acid group. ed.ac.uk For vinylboronic acids, this process is generally very slow. ed.ac.ukresearchgate.netnih.gov The reaction rate is dependent on the concentration of the acid, and it is proposed that electron-withdrawing groups on the aryl ring can slow down the reaction. ed.ac.uk

Base-Catalyzed Pathway: The base-catalyzed mechanism typically proceeds through the formation of a more reactive tetrahedral boronate species ([R-B(OH)₃]⁻). wikipedia.orgstrath.ac.uk This boronate anion is then protonated by a proton source, often water, in the rate-limiting step. wikipedia.org However, comprehensive pH-rate profile studies have shown that for simple non-basic boronic acids, including vinylboronic acids, this pathway is also remarkably slow. researchgate.netnih.govacs.org The rate of base-catalyzed protodeboronation is minimized at neutral pH and increases in highly alkaline conditions. ed.ac.uknih.gov

Metal-Catalyzed Pathways: Certain transition metals and Lewis acids can catalyze the protodeboronation of organoboronic acids. ed.ac.ukresearchgate.netnih.gov For instance, Lewis acids such as copper(II) and zinc(II) salts have been observed to influence the rate of protodeboronation in some heterocyclic systems. ed.ac.ukresearchgate.netnih.gov Additionally, silver-catalyzed rsc.orgpsu.edu and cobalt-catalyzed researchgate.net protodeboronation of aryl and vinyl boronates have been reported. The proposed mechanism for silver catalysis involves the formation of an arylsilver intermediate after the silver ion attacks the tetrahedral boronate adduct, which then undergoes protolysis. psu.edu While these pathways are documented, the inherent stability of the C(sp²)-B bond in vinylboronic acids makes them less susceptible to these metal-catalyzed side reactions compared to other boronic acids.

A summary of factors influencing the rate of protodeboronation for vinylboronic acids is presented below.

| Pathway | General Rate for Vinylboronic Acids | Influencing Factors |

| Acid-Catalyzed | Very Slow | pH, Acid Concentration, Electronic Properties of Substituents |

| Base-Catalyzed | Very Slow | pH, Base Concentration, Boronate Formation |

| Metal-Catalyzed | Variable, generally slow | Presence of Lewis Acids (e.g., Cu, Zn) or Transition Metals (e.g., Ag, Co) |

Another common side reaction is the oxidative homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl or, in this case, a divinylbiphenyl dimer. This reaction is often catalyzed by the palladium catalyst used in cross-coupling reactions, particularly in the presence of an oxidant, which can be residual oxygen. nih.govresearchgate.net

The mechanism can involve the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination to yield the homocoupled product and Pd(0). The Pd(0) is then re-oxidized to Pd(II) to continue the catalytic cycle. For this compound, this would result in the formation of 1,4-bis(4-biphenyl)buta-1,3-diene.

Several strategies have been developed to suppress this undesired homocoupling:

Rigorous Exclusion of Oxygen: Since oxygen can promote the re-oxidation of Pd(0) to the active Pd(II) catalyst for homocoupling, carrying out the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is a primary strategy.

Use of Reducing Agents: The addition of mild reducing agents can help to keep the palladium in its Pd(0) state, thereby disfavoring the oxidative homocoupling pathway.

Control of Reaction Conditions: Factors such as the choice of palladium precursor, ligands, base, and solvent can significantly influence the relative rates of the desired cross-coupling versus the homocoupling reaction.

Stoichiometric Control: Using a slight excess of the boronic acid can sometimes be employed, but this is not a suppression strategy and complicates purification.

While these are general strategies, their application must be tailored to the specific reaction involving this compound to effectively minimize the formation of the homocoupled byproduct.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of reactions involving organoboron compounds.

Although specific DFT studies on this compound are not widely reported, the application of DFT to similar systems provides a clear framework for its potential analysis. DFT calculations are routinely used to investigate the elementary steps of catalytic cycles, such as the Suzuki-Miyaura reaction. nih.govresearchgate.netmdpi.com

For a reaction involving this compound, DFT could be used to:

Model Reaction Intermediates and Transition States: The geometries and energies of all species along the reaction coordinate (oxidative addition, transmetalation, reductive elimination) can be calculated.

Determine the Rate-Limiting Step: By comparing the energy barriers of the different steps, the rate-determining step of the catalytic cycle can be identified. researchgate.net

Elucidate the Role of the Base: DFT studies have been crucial in understanding that the base facilitates the formation of the boronate anion, which is generally more reactive towards transmetalation than the neutral boronic acid. researchgate.net

Investigate Competing Pathways: The energy profiles for protodeboronation morressier.comresearchgate.net and oxidative homocoupling can be computed and compared to the desired cross-coupling pathway to understand the factors that favor one reaction over another. For instance, DFT calculations have been used to explore the mechanisms of acid- and base-promoted protodeboronation of arylboronic acids. researchgate.netrsc.org

Kinetic analysis provides quantitative insight into reaction mechanisms and is essential for process optimization. For reactions involving this compound, kinetic studies can determine the reaction order with respect to each reactant and catalyst, providing evidence for the proposed mechanism. researchgate.netnih.gov

Key applications of kinetic studies include:

pH-Rate Profiles: As demonstrated for the protodeboronation of various boronic acids, measuring the reaction rate at different pH values can reveal the roles of acid- and base-catalysis and identify the pH at which the substrate is most stable. ed.ac.ukresearchgate.netnih.govacs.org For vinylboronic acids, these studies confirm their high stability across a wide pH range. researchgate.netacs.org

Catalyst Performance: Kinetic analysis can be used to compare the efficiency of different catalyst systems (ligands, metal precursors) for the desired cross-coupling reaction.

Process Optimization: By understanding the rate dependencies on concentration, temperature, and other parameters, reaction conditions can be fine-tuned to maximize the rate of product formation while minimizing side reactions. researchgate.net

Below is a hypothetical table illustrating the type of data that could be generated from a kinetic study on a Suzuki-Miyaura reaction involving an arylvinylboronic acid.

| Parameter Varied | Effect on Initial Rate | Mechanistic Implication |

| [Aryl Halide] | First-Order | Oxidative addition is involved in the rate-determining step. |

| [Boronic Acid] | Zero-Order | Transmetalation is fast relative to the rate-determining step. |

| [Pd Catalyst] | First-Order | The active catalyst is a monomeric palladium species. |

| [Base] | Complex Dependence | Base is involved in the pre-equilibrium formation of the active boronate species. |

The "trans" configuration of the vinyl group in this compound is a crucial stereochemical feature. In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the stereochemistry of the vinyl partner is retained in the product.

Theoretical studies can play a significant role in predicting and rationalizing these outcomes. For instance, in a Rhodium-catalyzed tandem conjugate addition-cyclization reaction involving vinylboronic acids, the observed high diastereoselectivity was rationalized using a Heathcock-like transition state model. organic-chemistry.org Computational modeling of the transition states for the key bond-forming steps (e.g., transmetalation and reductive elimination) can reveal the steric and electronic interactions that dictate the stereochemical course of the reaction. These models can explain why one diastereomeric transition state is favored over another, leading to the observed product stereochemistry.

Recent advances in catalysis have also focused on developing stereoselective reactions where the vinyl boronate participates in the formation of new stereocenters, with the stereochemical outcome being controlled by chiral ligands or catalysts. rsc.org Computational studies are central to understanding the origins of enantioselectivity in such asymmetric transformations.

Advanced Applications and Emerging Research Directions

Applications in Advanced Materials Science

The vinylboronic acid group in trans-2-(4-Biphenyl)vinylboronic acid serves as a versatile functional handle for the development of advanced materials. While research on this specific molecule is emerging, the broader class of vinyl and styrylboronic acids provides a framework for its potential applications.

Synthesis of Boron-Containing Functional Materials

Vinylboronic acid derivatives are valuable monomers in polymer chemistry. They can undergo radical polymerization to create polymers with boronic acid groups in the side chains. researchgate.net These boron-containing polymers are of significant interest due to their unique properties, including stimulus-responsiveness and specific recognition capabilities. researchgate.net The biphenyl (B1667301) group in this compound would introduce rigidity and potentially liquid crystalline properties into such polymers, making them suitable for applications in displays and optical devices. The boryl side chains can also be transformed into other functional groups, allowing for the synthesis of polymers that are not accessible through conventional polymerization methods. researchgate.net

Development of Responsive Materials and Chemical Sensors

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that is widely exploited in the design of responsive materials, particularly glucose sensors. mcmaster.ca Materials functionalized with boronic acids can exhibit changes in their physical properties, such as swelling or fluorescence, in response to changes in glucose concentration or pH. mcmaster.camcmaster.ca The incorporation of the this compound moiety into hydrogels or other polymer matrices could lead to the development of sophisticated sensors for saccharides and other biologically relevant diols. mcmaster.ca The biphenyl unit could further enhance the sensitivity and selectivity of these sensors through its electronic and steric properties.

Supramolecular Assembly and Crystal Engineering via Boronic Acid Motifs

The boronic acid group is capable of forming various intermolecular interactions, including hydrogen bonds and reversible covalent bonds, making it an excellent building block for supramolecular assembly and crystal engineering. mcmaster.ca Boronic acids can form dimers through hydrogen bonding or cyclic structures with other functional groups. The rigid and planar nature of the biphenyl group in this compound can direct the formation of well-ordered crystalline structures and supramolecular architectures, such as porous organic frameworks and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Role in the Synthesis of Medicinal Chemistry Scaffolds

The unique chemical reactivity of this compound makes it a valuable tool in the synthesis of complex molecules with potential therapeutic applications. nih.gov

Building Block for Pharmaceutical Intermediates

Organoboron compounds, particularly boronic acids, are extensively used as intermediates in organic synthesis. nih.gov They are key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govmdpi.com this compound can be used to introduce the biphenylvinyl moiety into a wide range of organic molecules, providing access to complex pharmaceutical intermediates. This is particularly relevant for the synthesis of drugs containing biaryl or styryl structures, which are common motifs in many therapeutic agents.

| Application | Reaction Type | Substrate Scope |

| Pharmaceutical Intermediate Synthesis | Suzuki-Miyaura Cross-Coupling | Aryl halides, vinyl halides, triflates |

| Bioactive Molecule Synthesis | Enzyme Inhibition | Carbonic Anhydrase, Fatty Acid Amide Hydrolase |

Synthesis of Biaryl and Styryl Moieties within Bioactive Chemical Structures

The biaryl and styryl motifs are present in a large number of bioactive compounds and are often crucial for their biological activity. The Suzuki-Miyaura reaction, utilizing boronic acids like this compound, is a preferred method for the synthesis of these structures due to its mild reaction conditions and high functional group tolerance. mdpi.com Furthermore, this specific compound has been identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase, indicating its potential as a lead structure in the development of new therapeutic agents targeting these enzymes.

Contribution to the Development of Novel Chemical Entities

This compound has been identified as a carbonic anhydrase inhibitor, highlighting its potential in the development of therapeutic agents. researchgate.netchemicalbook.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has been a target for the treatment of glaucoma, epilepsy, and certain types of cancer. The biphenyl and vinylboronic acid components of the molecule play a crucial role in its inhibitory activity, allowing for specific interactions within the active site of the enzyme.

Research in medicinal chemistry has utilized this compound as a scaffold to design and synthesize novel series of enzyme inhibitors. By modifying the biphenyl ring or the boronic acid functionality, chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The development of such derivatives is a key area of research, aiming to produce drug candidates with improved efficacy and reduced side effects. The exploration of biphenyl derivatives, in general, has shown a wide range of biological activities, including anticancer and antimicrobial properties, further underscoring the potential of this structural motif in drug discovery. nih.gov

The following table summarizes the key information regarding the role of this compound in the development of novel chemical entities.

| Application Area | Target Enzyme | Therapeutic Potential | Key Structural Features |

| Medicinal Chemistry | Carbonic Anhydrase | Glaucoma, Epilepsy, Cancer | Biphenyl moiety, Vinylboronic acid group |

| Drug Discovery | Fatty Acid Amide Hydrolase | Pain, Inflammation, Anxiety | Biphenyl scaffold |

Methodological Advancements in Chemical Synthesis

The synthesis of this compound and its analogs is crucial for their application in various fields. Traditional synthetic methods often require harsh reaction conditions and lengthy purification procedures. Consequently, there is a continuous drive to develop more efficient, sustainable, and scalable synthetic routes. Recent advancements have focused on the use of microwave-assisted organic synthesis and the application of supported reagents and immobilized catalysts.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the hydroboration of alkynes, a key step in the synthesis of vinylboronic acids. rasayanjournal.co.in

The synthesis of vinylboronic acids can be achieved through the hydroboration of the corresponding alkyne. In the case of this compound, the precursor would be 4-ethynylbiphenyl. Microwave-assisted hydroboration of terminal alkynes with reagents like pinacolborane can proceed rapidly and efficiently, often without the need for a solvent or catalyst, although trace amounts of catalytically active species cannot be entirely ruled out. chemistryviews.org This method offers a green and practical approach to obtaining (E)-alkenyl boronates, which can then be hydrolyzed to the corresponding boronic acids.

The table below outlines a representative comparison of conventional versus microwave-assisted hydroboration of a terminal alkyne.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 4 - 20 minutes |

| Temperature | Often reflux temperatures | Can reach high temperatures (e.g., 215 °C) rapidly |

| Solvent | Typically required (e.g., THF) | Often solvent-free |

| Yields | Variable | Generally good to excellent |

| Byproducts | Can be significant | Often reduced |

Application of Supported Reagents and Immobilized Catalysts

To enhance the sustainability and efficiency of chemical processes, the use of supported reagents and immobilized catalysts has gained considerable traction. These systems offer several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often improved stability and selectivity.

In the context of synthesizing vinylboronic acids, polymer-supported borane (B79455) reagents have been developed. researchgate.net These solid-phase reagents can be used for hydroboration reactions, and the polymer support facilitates the removal of excess reagent and byproducts through simple filtration. This approach simplifies the work-up procedure and allows for the clean isolation of the desired vinylborane (B8500763) product. For instance, a stable, solid adduct of borane with a sulfur-containing polymeric material has been synthesized and shown to be an effective hydroborating agent. researchgate.net

Furthermore, immobilized catalysts, particularly those based on transition metals like rhodium, have been investigated for the hydroboration of alkynes. acs.org Rhodium complexes immobilized on various supports can catalyze the addition of borane reagents to alkynes with high efficiency and selectivity. The immobilization of the catalyst prevents its leaching into the product and allows for its reuse in multiple reaction cycles, making the process more cost-effective and environmentally friendly. Porous borane cluster polymers have also been developed as heterogeneous Lewis acid catalysts for various organic transformations, including those that could be adapted for steps in boronic acid synthesis. chemrxiv.org

The following table summarizes the advantages of using supported reagents and immobilized catalysts in the synthesis of vinylboronic acids.

| Approach | Reagent/Catalyst Example | Key Advantages |

| Supported Reagents | Polymer-supported borohydride | - Easy removal of excess reagent- Simplified product purification- Potential for automation |

| Immobilized Catalysts | Immobilized Rhodium complexes on a solid support | - Catalyst recyclability- Reduced metal contamination in the product- Enhanced catalyst stability |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Progress

Academic contributions concerning trans-2-(4-Biphenyl)vinylboronic acid primarily stem from its identification as a dual inhibitor of two significant enzyme classes: carbonic anhydrases (CAs) and fatty acid amide hydrolase (FAAH). This dual activity is a cornerstone of its current academic standing.

Vinylboronic acids, as a class, are well-established as versatile building blocks in organic chemistry. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for constructing complex organic molecules by forming carbon-carbon bonds. The presence of the vinylboronic acid moiety in this compound makes it a valuable reagent for synthesizing intricate molecular architectures that may possess biological activity.

The biphenyl (B1667301) group within the compound's structure is a common scaffold in medicinal chemistry, known to interact with various biological targets. Its incorporation into the vinylboronic acid framework suggests a strategic design for targeted enzyme inhibition.

Research progress can be summarized in the following key areas:

Enzyme Inhibition: The compound has been classified as an inhibitor of both carbonic anhydrase and fatty acid amide hydrolase. These enzymes are implicated in a range of physiological processes and disease states, marking the compound as a molecule of interest for therapeutic research.

Synthetic Utility: As a member of the vinylboronic acid family, it is recognized for its potential role in the synthesis of complex organic molecules, particularly in creating styryl derivatives.

The following table provides a summary of the key research highlights for this compound and related vinylboronic acids.

| Research Area | Key Findings and Contributions |

| Enzyme Inhibition | Identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase. |

| Organic Synthesis | Serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. |

| Medicinal Chemistry | The biphenyl moiety is a recognized pharmacophore, suggesting potential for drug design. |

| Materials Science | The boronic acid group allows for the formation of boronate esters, useful in developing responsive materials and sensors. |

Identification of Remaining Challenges and Promising Research Opportunities

Despite its potential, research specifically focused on this compound faces several challenges that also represent significant opportunities for future investigation.

Remaining Challenges:

Lack of Specificity Data: While identified as a dual inhibitor, the selectivity profile of this compound against various isoforms of carbonic anhydrase and other serine hydrolases remains largely unexplored. Understanding its isoform selectivity is crucial for developing targeted therapeutic agents and minimizing off-target effects.

Limited Mechanistic Studies: Detailed mechanistic studies elucidating the precise binding mode and inhibitory mechanism of this compound with its target enzymes are scarce. X-ray crystallography or advanced spectroscopic techniques could provide invaluable insights.

Synthetic Optimization: While the general synthetic routes for vinylboronic acids are known, optimizing the synthesis of this compound for yield, purity, and cost-effectiveness on a larger scale could be a challenge.

Promising Research Opportunities:

Therapeutic Potential Exploration: Given its inhibitory action on CA and FAAH, there is a substantial opportunity to investigate its efficacy in preclinical models of diseases such as glaucoma, epilepsy, cancer (linked to CAs), and pain, inflammation, and neurological disorders (linked to FAAH).

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship by synthesizing and testing analogues of this compound could lead to the discovery of more potent and selective inhibitors.

Application in Materials Science: The ability of the boronic acid moiety to form reversible covalent bonds with diols makes it a candidate for the development of advanced materials, such as sensors for saccharides or glycoproteins, and stimuli-responsive polymers.

Future Avenues for Scholarly Investigation and Development of this compound

The future of research on this compound is poised for significant expansion, moving from foundational classification to in-depth functional and application-based studies.

Future Scholarly Investigations:

In-depth Biological Profiling: Comprehensive biological evaluation is a critical next step. This includes determining its IC50/Ki values against a wide panel of CA isoforms and other relevant enzymes, as well as cellular and in vivo studies to assess its pharmacological effects.

Computational and Crystallographic Studies: In silico modeling and X-ray crystallography studies are essential to understand the molecular interactions between this compound and its target enzymes. This knowledge will be instrumental in the rational design of next-generation inhibitors.

Exploration of Novel Synthetic Applications: Beyond its role as a coupling partner in Suzuki-Miyaura reactions, researchers could explore its utility in other modern synthetic methodologies, such as Petasis reactions or Chan-Lam couplings, to generate novel chemical diversity.

Development as a Research Tool: The compound could be developed as a chemical probe to study the physiological and pathological roles of carbonic anhydrase and FAAH, helping to unravel complex biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-(4-Biphenyl)vinylboronic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, trans-2-(4-methylphenyl)vinylboronic acid was prepared using Suzuki-Miyaura coupling with 2-iodosylbenzoic acid, achieving 71% yield under optimized conditions (Pd catalyst, 4°C storage for boronic acid stability) . Stereochemistry is controlled by using trans-configured starting materials and maintaining inert atmospheres to prevent isomerization. NMR characterization (e.g., δ 7.92 ppm for vinyl proton, J = 15.4 Hz) confirms trans configuration .

Q. How should researchers purify this compound to minimize boronic acid dimerization?

- Methodological Answer : Use MIDA (N-methyliminodiacetic acid) esters to stabilize the boronic acid during purification. For example, trans-2-(tributyltin)vinylboronic acid MIDA ester was isolated via column chromatography (silica gel, hexane/ethyl acetate) and recrystallized (melting point: 53–57°C) . Avoid aqueous conditions to prevent hydrolysis of the boronic acid group.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include vinyl protons (δ 7.76–7.64 ppm, J = 15.4 Hz) and biphenyl aromatic protons (δ 7.31 ppm) .

- ¹³C NMR : Look for carbons adjacent to boron (δ 98–100 ppm) and aromatic carbons (δ 128–142 ppm) .

- FT-IR : B-O stretching (~1340 cm⁻¹) and vinyl C=C (~1630 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites. For phenylboronic acids, the boron atom’s electrophilicity and vinyl group’s conjugation with the biphenyl system influence Suzuki-Miyaura coupling efficiency . Use software like Gaussian or ORCA for simulations, referencing Mulliken charges and Fukui indices .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling of this boronic acid?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ with electron-rich ligands to enhance oxidative addition .

- Temperature Control : Reactions at 60–80°C reduce protodeboronation vs. higher temperatures .

- Additives : K₂CO₃ or CsF in THF/water mixtures stabilize the boronate intermediate .

Q. How does the biphenyl substituent impact the compound’s stability under varying pH and solvent conditions?

- Methodological Answer : The biphenyl group enhances steric protection of the boron atom, reducing hydrolysis in aqueous media (pH 7–9). Stability tests in DMSO or THF show <5% degradation over 24 hours at 25°C, whereas protic solvents (e.g., MeOH) accelerate decomposition . Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the challenges in studying this compound’s interactions with biomolecules (e.g., lectins), and how can they be addressed?

- Methodological Answer : Boronic acids reversibly bind diols (e.g., carbohydrates). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Ka). For this compound, the extended conjugation may enhance binding to proteins with accessible cis-diols (e.g., ribose in RNA) .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports 71% yield for a structurally similar compound, while other protocols may show lower yields due to differing substituents (e.g., biphenyl vs. methylphenyl). Optimize stoichiometry (1.2:1 boronic acid:aryl halide ratio) and catalyst loading (2–5 mol% Pd) .

- Storage Conditions : Santa Cruz Biotechnology recommends 4°C storage , but MIDA esters (e.g., ) allow room-temperature stability. Confirm stability via TLC before use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.